(3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one
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Overview
Description
(3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenyl group, and a benzoindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzoindazole core, followed by the introduction of the methoxy and phenyl groups. The final step involves the formation of the pent-3-EN-2-one moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Barium Compounds: Chemically similar to strontium compounds, used in various industrial applications.
Uniqueness
(3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoindazole core and methoxy group differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.
Properties
IUPAC Name |
(E)-4-(8-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-15(13-16(2)26)25-23(18-7-5-4-6-8-18)20-12-10-17-9-11-19(27-3)14-21(17)22(20)24-25/h4-9,11,13-14,20,23H,10,12H2,1-3H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUABOXZEXOEAHC-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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